molecular formula C34H66NaO10P B15124750 Sodium dimyristoylphosphatidylglycerol

Sodium dimyristoylphosphatidylglycerol

Cat. No.: B15124750
M. Wt: 688.8 g/mol
InChI Key: QLNOOKSBAYIHQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium dimyristoylphosphatidylglycerol is a useful research compound. Its molecular formula is C34H66NaO10P and its molecular weight is 688.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H66NaO10P

Molecular Weight

688.8 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl 2,3-di(tetradecanoyloxy)propyl phosphate

InChI

InChI=1S/C34H67O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);/q;+1/p-1

InChI Key

QLNOOKSBAYIHQI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

The Significance of Anionic Phosphatidylglycerols in Membrane Biophysics

Anionic phosphatidylglycerols, such as DMPG, are vital components of biological membranes, playing a significant role in various cellular processes. While they are minor components in most cell membranes, they can be found in higher concentrations in specific tissues like lung surfactant and are prominent in bacterial membranes. echelon-inc.comcreative-biostructure.com Their net negative charge at physiological pH is a key determinant of membrane surface potential, influencing the interaction of the membrane with proteins and other molecules. embopress.org

The "positive-inside rule" in membrane protein topology, which states that positively charged amino acid residues are predominantly found on the cytoplasmic side of transmembrane proteins, highlights the importance of anionic lipids. researchgate.net The electrostatic interactions between the negatively charged headgroups of lipids like DMPG and positively charged protein residues are crucial for the correct orientation and function of membrane proteins. embopress.orgresearchgate.net Studies have shown that lowering the concentration of anionic phospholipids (B1166683) can facilitate the passage of positively charged loops of proteins across the membrane, demonstrating the direct influence of these lipids on protein topology. embopress.org

Furthermore, anionic lipids are involved in the membrane association and activity of various proteins. For instance, the GTPase activity of FtsY, a protein involved in protein targeting, is stimulated by the presence of anionic phospholipids. nih.gov In photosynthetic membranes, a defined level of anionic lipids, including phosphatidylglycerol, is essential for proper function, and they can even substitute for each other to some extent to maintain this critical balance. nih.gov The ability of model systems using anionic phosphatidylglycerols to mimic these interactions makes them invaluable for biophysical studies. nih.govacs.org

Historical Context and Evolution of Dmpg in Research

Thermotropic Phase Transition Phenomena in DMPG Bilayers

The thermotropic phase behavior of DMPG bilayers is a complex phenomenon characterized by the transition from a well-ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα). This transition is not always a simple, sharp event and can be influenced by various environmental factors.

Gel to Liquid-Crystalline Phase Transitions in Hydrated DMPG Systems

In the presence of high ionic strength, typically solutions containing more than 100 mM Sodium chloride (NaCl), DMPG exhibits a sharp and well-defined gel-to-liquid-crystalline phase transition. ku.dkmdpi.comresearchgate.net This main transition (Tm) occurs at approximately 23°C. ku.dkmdpi.comresearchgate.net The transition is an endothermic process, and the enthalpy of this transition provides insight into the change in the packing and ordering of the lipid acyl chains.

Table 1: Thermodynamic Parameters of DMPG Gel-to-Liquid Crystalline Phase Transition

Ionic Strength Main Transition Temperature (Tm) Transition Enthalpy (ΔH)
>100 mM NaCl ~23°C ~25 kJ/mol
Low Ionic Strength 18°C - 35°C ~21.8 ± 3.3 kJ/mol (5.2 ± 0.8 kcal/mol) ku.dk

Pretransitional Behavior and Intermediate Phases in DMPG

Prior to the main gel-to-liquid-crystalline transition, DMPG bilayers can exhibit pretransitional phenomena. At low ionic strength, a pretransition can be observed around 9-10°C, which may sometimes appear as two small peaks in calorimetric scans. ku.dk This pretransition is associated with subtle changes in the lipid packing and headgroup conformation.

A significant feature of the phase behavior of some phosphatidylglycerols is the formation of an intermediate ripple phase (Pβ'). mdpi.com This phase is characterized by a periodic, corrugated structure of the bilayer and exists in a narrow temperature range between the gel (Lβ') and the liquid-crystalline (Lα) phases. mdpi.com The formation of the ripple phase is thought to be a mechanism to accommodate the stress arising from the mismatch between the cross-sectional areas of the lipid headgroups and the acyl chains as the membrane approaches the main transition temperature. libretexts.org

At low ionic strength, the broad transition region of DMPG between 18°C and 35°C is considered an intermediate phase. mdpi.comresearchgate.net Electron spin resonance spectroscopy studies suggest that this intermediate phase is not homogeneous but consists of coexisting domains. acs.org One model proposes the coexistence of fluid and hydrated domains, potentially with high curvature, alongside more rigid and hydrophobic patches. acs.org

Influence of Hydration and Ionic Strength on DMPG Phase Transitions

The phase transition behavior of DMPG is highly sensitive to the level of hydration and the ionic strength of the surrounding medium. As a charged phospholipid, the electrostatic interactions between the negatively charged phosphate (B84403) groups play a crucial role in the stability and organization of the bilayer.

Increasing the ionic strength of the solution, for instance by adding NaCl, has a profound effect on the phase transition of DMPG. At concentrations above 100 mM NaCl, the electrostatic repulsions between the DMPG headgroups are effectively screened. ku.dkmdpi.com This screening leads to a more cooperative, sharp phase transition at a well-defined temperature of 23°C, similar to the behavior of zwitterionic phospholipids like dimyristoylphosphatidylcholine (B1235183) (DMPC). ku.dkmdpi.com

Monovalent cations, such as those from NaCl, can fluidize the membrane. mdpi.com Conversely, divalent cations, like calcium (Ca²⁺), can have the opposite effect. By binding to and neutralizing the phosphate groups, divalent cations can increase the transition temperature, stabilizing the gel phase. arxiv.org

Structural Organization and Dynamics of DMPG Bilayers

Beyond the thermotropic phase transitions, the structural organization and dynamic properties of DMPG bilayers are critical to their function. These properties include the physical dimensions of the membrane and the collective motions of the lipid molecules.

Membrane Thickness and Area Compressibility Modulus in DMPG Systems

The thickness of a DMPG bilayer is a fundamental structural parameter that changes with the phase state of the lipids. In general, lipid bilayers are thicker in the more ordered gel phase compared to the fluid liquid-crystalline phase. libretexts.org For DMPG, a bilayer thickness of approximately 5.2 ± 0.1 nm has been measured. researchgate.net During the broad phase transition at low ionic strength, a continuous decrease in bilayer thickness is observed as the temperature increases. ku.dk

The area compressibility modulus (KA) is a measure of the membrane's resistance to stretching or compression in the lateral dimension. This elastic property is crucial for the membrane's response to various stresses. For DMPG membranes, the area compressibility modulus is not constant but changes significantly during the phase transition. It has been reported that KA drops by 30% to 60% in the transition region when compared to the fluid phase, indicating that the membrane becomes more easily compressible during this process. nih.gov

Table 2: Structural and Mechanical Properties of DMPG Bilayers

Property Value Phase/Condition
Bilayer Thickness ~5.2 ± 0.1 nm Not specified
Area Compressibility Modulus (KA) Drops by 30-60% Transition region vs. Fluid phase

Collective Membrane Undulations and Fluctuations in DMPG Bilayers

DMPG bilayers are not static structures but are subject to constant thermal motion, leading to collective undulations and fluctuations. These dynamic motions are essential for many membrane functions. Techniques like neutron spin echo (NSE) spectroscopy have been instrumental in studying these nanoscale dynamics. nist.gov

Research has shown that during the anomalous, broad phase transition of DMPG at low ionic strength, the membrane becomes softer and more dynamic. nist.gov There is an increase in the collective membrane undulations and fluctuations throughout this transition region. nist.gov This enhanced dynamic behavior suggests that the membrane is more flexible and less constrained during the melting process. The amplitude of these fluctuations provides insights into the mechanical properties of the bilayer. For instance, an increase in the amplitude of thickness fluctuations is indicative of a decrease in the area compressibility modulus. nih.gov

Molecular Interactions at the Dimyristoylphosphatidylglycerol Membrane Interface

Protein and Peptide Association with Anionic DMPG Bilayers

The interaction of proteins and peptides with anionic DMPG bilayers is a multifaceted process governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to changes in both the peptide's conformation and the lipid bilayer's structure and dynamics.

Mechanisms of Electrostatic and Hydrophobic Binding to DMPG Membranes

The initial association of cationic proteins and peptides with DMPG membranes is often driven by strong electrostatic interactions between the positively charged amino acid residues (such as lysine (B10760008) and arginine) of the peptide and the negatively charged phosphate (B84403) groups of the DMPG lipids. This electrostatic attraction facilitates the accumulation of the peptide at the membrane surface.

Following this initial binding, hydrophobic interactions come into play. The nonpolar residues of the peptide can insert into the hydrophobic core of the lipid bilayer. This insertion is energetically favorable as it removes the hydrophobic peptide domains from the aqueous environment. The balance between these electrostatic and hydrophobic forces dictates the depth of peptide penetration and its final orientation within the membrane. For instance, the binding of the antimicrobial peptide PGLa to a mixed DMPC/DMPG bilayer is largely governed by the interplay between the desolvation of its positive charges and the formation of electrostatic interactions with the lipids. nih.gov

Molecular dynamics simulations have shown that peptides with a net positive charge exhibit more frequent binding to lipid bilayers compared to neutral or negatively charged ones. njit.edu The positioning of these charged residues within the peptide sequence is also crucial; peptides with exposed cationic side chains, particularly at their extremities, tend to bind more readily to the membrane. njit.edu

Impact of Protein/Peptide Concentration and Membrane Composition on Interaction Selectivity

The concentration of proteins or peptides at the membrane interface significantly influences their behavior and the resulting effects on the DMPG bilayer. At low concentrations, peptides may bind to the membrane surface as monomers. However, as the local concentration increases, peptide-peptide interactions can lead to aggregation and the formation of oligomeric structures. This aggregation can be a critical step for the insertion of peptides into the membrane and subsequent pore formation.

The composition of the membrane itself is a key determinant of interaction selectivity. The presence of anionic lipids like DMPG in a membrane composed of zwitterionic lipids (like DMPC) creates a net negative surface charge, which preferentially attracts cationic peptides. nih.gov Studies have shown that the binding affinity and disruptive activity of many antimicrobial peptides are significantly enhanced in membranes containing a higher fraction of anionic lipids. nih.gov For example, the antimicrobial peptide (P)GKY20 selectively perturbs bacterial-like membranes, which are rich in anionic lipids, through a process involving lipid segregation and domain formation. nih.gov Furthermore, the physical state of the lipid bilayer, such as whether it is in a liquid-expanded or liquid-condensed phase, can also influence the extent of peptide interaction, with some peptides showing preferential interaction with lipids in a more ordered state. nih.gov

Interactions with Specific Antimicrobial Peptides

The interactions of specific antimicrobial peptides with DMPG membranes provide valuable insights into their mechanisms of action. These interactions often involve significant structural rearrangements of both the peptide and the lipid bilayer, leading to membrane permeabilization and cell death.

Melittin-DMPG Interactions: Structural Transformations and Fluidity Modulation

Melittin (B549807), a cationic peptide from bee venom, exhibits strong interactions with DMPG bilayers. Upon binding, melittin induces substantial structural changes in the DMPG membrane. Atomic force microscopy (AFM) studies have revealed that melittin exposure transforms the initially smooth DMPG bilayer into a highly irregular and disordered structure. nih.gov This is quantified by an increase in the root mean square (RMS) roughness of the membrane surface over time. nih.gov

Time of Melittin ExposureRMS Roughness (nm)Observed Structural Changes
0 min0.13Smooth surface with some cracks
10 min0.21Increased number of cracks, "brain-like" structure
~3 hours0.31Labyrinth-like structure with lipid stripes
12 hours0.70Highly irregular and disordered

This structural transformation is attributed to the fluidizing effect of melittin on the DMPG bilayer. nih.gov Melittin's interaction with DMPG is concentration-dependent, transitioning from repulsive at low concentrations to attractive at higher concentrations. nih.gov Despite these significant structural alterations, studies have shown that melittin does not necessarily cause pore formation or membrane rupture in pure DMPG bilayers, suggesting that strong electrostatic adsorption to the surface can prevent deep penetration. nih.gov The peptide's interaction is also more favorable with DMPG in the more ordered liquid-condensed phase. nih.gov

Aurein and Piscidin Interactions: Membrane Softening and Pore Induction in DMPG Systems

Aurein peptides, isolated from Australian tree frogs, also demonstrate a strong affinity for DMPG-containing membranes. Calcein release assays have shown that aurein-induced membrane leakage is more severe in liposomes composed of a DMPC/DMPG mixture compared to those with other lipid compositions. nih.gov For instance, Aurein 2.2 can induce close to 100% calcein release from 3:1 DMPC/DMPG liposomes at a peptide-to-lipid molar ratio of 1:15. nih.gov This suggests a significant disruption of the membrane barrier. The mechanism of action for some aurein peptides is consistent with the "carpet model," where the peptides accumulate on the membrane surface, leading to destabilization and eventual lysis without the formation of discrete pores. nih.gov

PeptideLiposome (B1194612) CompositionPeptide/Lipid Molar RatioCalcein Release (%)
Aurein 2.23:1 DMPC/DMPG1:15~100
Aurein 2.33:1 DMPC/DMPG1:15~100
Aurein 2.3-COOH3:1 DMPC/DMPG1:15~100

Piscidin, an antimicrobial peptide found in fish, is also known to disrupt membranes. While detailed quantitative data on its interaction specifically with pure DMPG is less available, studies on model membranes suggest that it can induce transient defects rather than stable pores. nih.govnih.gov Molecular dynamics simulations and solid-state NMR have indicated that piscidin lies parallel to the membrane surface and can cause membrane thinning and induce positive curvature, which can be precursors to pore formation or membrane disruption. nih.gov

Beta-Purothionin Interactions: Lipid Packing and Potential Channel Formation in DMPG Bilayers

Beta-purothionin, a plant-derived antimicrobial protein, undergoes significant structural changes upon interaction with DMPG bilayers. Two-dimensional infrared correlation spectroscopy has revealed that the helical content of beta-purothionin increases in the presence of DMPG. nih.gov This conformational change is accompanied by an alteration in the protein's interaction with the lipid environment, suggesting a deeper insertion into the membrane.

Interactions with Cytochrome c and Myelin Basic Protein

The binding of peripheral proteins to DMPG-containing membranes is heavily influenced by electrostatic interactions between the anionic lipid headgroups and charged amino acid residues on the protein surface. This is exemplified by the interactions of DMPG with cytochrome c and myelin basic protein.

Characterization of Cytochrome c-DMPG Complex Formation

Cytochrome c is a crucial protein in the mitochondrial electron transport chain and a key initiator of apoptosis. Its interaction with anionic phospholipids (B1166683), such as DMPG and cardiolipin (B10847521), is a critical step for its function as a peroxidase, an early signal in the apoptotic pathway. nih.govresearchgate.net The formation of the cytochrome c-DMPG complex is primarily driven by the electrostatic attraction between positively charged lysine residues on the surface of cytochrome c and the negatively charged headgroup of DMPG. nih.gov

This binding can induce conformational changes in cytochrome c. For the protein to exhibit peroxidase activity, an open coordination site on its heme group is required. nih.gov The interaction with the anionic DMPG membrane facilitates a conformational shift that can displace the Met80 ligand from the heme, making the site accessible for peroxidation reactions. nih.gov While direct electrostatic interactions may be less critical in some protein-protein complexes involving cytochrome c, they are the dominant force in its initial association with the negatively charged membrane surface. nih.govh1.co

Structural and Dynamical Consequences of Myelin Basic Protein Binding to DMPG Bilayers

Myelin Basic Protein (MBP) is a primary structural component of the myelin sheath in the central nervous system, responsible for insulating nerve axons. wikipedia.orgspbu.ru In solution, MBP is classified as an intrinsically disordered protein, lacking a stable secondary structure. wikipedia.orgmdpi.com However, upon interaction with negatively charged DMPG bilayers, MBP undergoes a significant structural transformation.

The protein's high isoelectric point of approximately 10 indicates a strong positive net charge at physiological pH, leading to a powerful electrostatic attraction to the anionic DMPG headgroups. wikipedia.org This interaction induces folding in MBP, causing it to adopt a more ordered and stable secondary structure at the membrane interface, which may include beta-sheets and amphipathic helices. wikipedia.orgmdpi.com This process involves the protein adsorbing onto the lipid surface, which can lead to a lateral compaction of the lipids within the bilayer. nih.gov This induced structure and membrane organization by MBP is fundamental to its function in forming and maintaining the compact structure of the myelin sheath. spbu.ru

Influence of Co-Lipid Composition on Interfacial Binding Events in DMPG Membranes

The presence of other lipid species within a DMPG membrane can significantly alter its surface properties and, consequently, its interactions with proteins and peptides. Cholesterol and zwitterionic lipids are two key modulators of these binding events.

Role of Cholesterol in Modulating DMPG-Protein/Peptide Interactions

Cholesterol is an essential component of many biological membranes, where it acts as a crucial regulator of biophysical properties such as fluidity, thickness, and rigidity. mdpi.commdpi.com When incorporated into a DMPG bilayer, cholesterol has a condensing effect, increasing the packing density of the lipid acyl chains and making the membrane more rigid. mdpi.com

This modulation of the membrane's physical state can have complex effects on protein binding.

Inhibition of Penetration : The increased rigidity can raise the energetic barrier for peptides and proteins to penetrate or deform the membrane, potentially inhibiting their function. mdpi.com

Stabilization of Binding : Conversely, cholesterol can enhance protein-membrane interactions. It can stabilize the membrane-bound state of proteins by accumulating near specific recognition motifs. mdpi.comnih.gov

Promotion of Electrostatic Interactions : Cholesterol-induced changes in membrane organization can promote the adsorption of proteins by enhancing the electrostatic interactions between positively charged amino acid residues and the DMPG headgroups. mdpi.com

The specific effect of cholesterol is dependent on the protein or peptide , highlighting its role as a sophisticated modulator of membrane-protein interactions rather than a simple inhibitor or promoter. nih.govesmed.org

Effects of Zwitterionic Co-lipids (e.g., DMPC, POPC) on Binding Affinity and Selectivity

The inclusion of zwitterionic (electrically neutral) co-lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), into a DMPG membrane directly impacts binding events that are dependent on electrostatic attraction. The presence of these neutral lipids effectively dilutes the net negative surface charge density of the membrane.

This reduction in surface charge diminishes the electrostatic driving force for the binding of cationic proteins and peptides. Molecular dynamics simulations have quantified this effect, showing a clear hierarchy in cation binding affinity among different phospholipids.

Lipid TypeChargeRelative Na⁺ Binding AffinityPrimary Binding Interaction
DMPSAnionicVery HighCarboxylate and Phosphate Groups
DMPAAnionicHighExposed Phosphate Group
DMPGAnionicModerateGlycerol (B35011) and Phosphate Groups nih.gov
DMPCZwitterionicLowPhosphate Group (shielded) nih.gov

Interestingly, while the initial binding affinity may be higher for purely anionic membranes, some peptides like melittin cause greater disruption and lysis in zwitterionic membranes. This is because the interaction with zwitterionic lipids relies more on hydrophobic forces, which can facilitate deeper penetration into the membrane core. nih.gov

Advanced Methodologies for Probing Dimyristoylphosphatidylglycerol Systems

Spectroscopic Techniques in DMPG Research

Spectroscopic techniques are pivotal in elucidating the molecular intricacies of 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt), commonly known as Sodium dimyristoylphosphatidylglycerol (DMPG), systems. These methods provide unparalleled insights into the structure, dynamics, and interactions of DMPG membranes at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating DMPG Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-resolution information on the structure and dynamics of DMPG lipid bilayers. Both phosphorus-31 (³¹P) and deuterium (B1214612) (²H) NMR are particularly informative.

³¹P NMR spectroscopy is highly sensitive to the local electronic environment of the phosphate (B84403) group in the DMPG headgroup. The chemical shift anisotropy (CSA) of the phosphorus nucleus provides detailed information about the phase state and macroscopic organization of the lipid assembly. In multilamellar vesicles of DMPG, a characteristic powder pattern with a high-field shoulder and a low-field peak is observed, which is indicative of a lamellar phase. The interaction with molecules like the wasp venom peptide mastoparan (B549812) can lead to a decrease in the ³¹P chemical shift anisotropy, suggesting strong interactions with the charged DMPG headgroup and potentially inducing non-lamellar phases. nih.gov Studies have shown that peptides can alter the lateral diffusion of DMPG in the fluid phase without necessarily inducing non-lamellar structures. nih.gov

Deuterium (²H) NMR, typically involving selectively deuterated DMPG molecules (e.g., DMPG-d54), provides quantitative information about the order and dynamics of the acyl chains and the headgroup. fbreagents.com The quadrupolar splitting observed in ²H NMR spectra is directly related to the order parameter (S_CD), which describes the time-averaged orientation of a carbon-deuterium bond with respect to the bilayer normal. This allows for the construction of detailed order parameter profiles along the lipid acyl chain. Studies on the binding of molecules like polymyxin (B74138) B to DMPG membranes using ²H NMR have revealed that such interactions can restrict the motional rate of the glycerol (B35011) headgroup, as indicated by reduced spin-lattice relaxation times, without causing significant structural distortions. nih.gov Furthermore, these studies can reveal lateral phase separation in mixed lipid systems. nih.gov

NMR Technique Information Obtained for DMPG Systems Key Findings
³¹P NMR Lipid phase (lamellar, non-lamellar), headgroup dynamics, peptide-lipid interactions.Mastoparan interacts strongly with the DMPG headgroup, reducing chemical shift anisotropy. nih.gov β-purothionin decreases the lateral diffusion of DMPG without inducing non-lamellar phases. nih.gov
²H NMR Acyl chain order and dynamics (order parameter), headgroup conformation and mobility.Binding of polymyxin B restricts the motional rate of the DMPG headgroup. nih.gov Cholesterol increases the order of the hydrocarbon chains in fluid lipid bilayers. illinois.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Conformation and Interfacial Hydrogen Bonding in DMPG

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for probing the conformational order of lipid acyl chains and the hydrogen bonding network at the membrane interface in DMPG systems. By analyzing the vibrational frequencies of specific molecular groups, detailed information about molecular structure and environment can be obtained.

The methylene (B1212753) (CH₂) scissoring and stretching vibrations are particularly sensitive to the packing and conformational order of the acyl chains. For instance, in the presence of Na⁺ ions, the 3'-stereoisomer of DMPG can form a highly crystalline phase where crystal field splitting is observed in the CH₂ scissoring mode, indicating a rigid orthorhombic-like packing of the acyl chains. nih.gov The frequency of the ester carbonyl (C=O) stretching vibration provides insights into the hydrogen bonding environment in the interfacial region of the bilayer. A shift to lower wavenumbers can indicate the direct involvement of the carbonyl groups in hydrogen bonding with hydroxy groups or water molecules. researchgate.net

Attenuated Total Reflection (ATR)-FTIR, a surface-sensitive variant of FTIR, is particularly useful for studying hydrated lipid films. nih.gov Studies on the interaction of peptides like melittin (B549807) with DMPG bilayers have used FTIR to monitor vibrations of functional groups in both the lipid (carbonyl, methylene, phosphate) and the peptide (amide). nih.gov These studies have shown that melittin can cause conformational and orientational disordering of the DMPG acyl chains and disrupt the bilayers through interactions with the lipid headgroups. nih.gov

FTIR Vibrational Mode Wavenumber Range (cm⁻¹) Structural Information for DMPG
CH₂ symmetric/asymmetric stretching~2850 / ~2920Acyl chain conformational order (trans/gauche content).
C=O ester stretching~1720 - 1745Hydrogen bonding and hydration at the glycerol backbone. researchgate.net
PO₂⁻ antisymmetric stretching~1220 - 1250Hydration state and interactions at the phosphate group.
CH₂ scissoring~1468Acyl chain packing (e.g., hexagonal vs. orthorhombic). nih.gov

Fluorescence Spectroscopy for Probing Biophysical Properties and Ligand Binding in DMPG Membranes

Fluorescence spectroscopy offers a sensitive method to investigate the biophysical properties of DMPG membranes, such as polarity, fluidity, and lipid packing, as well as to study the binding of ligands. This technique utilizes fluorescent probes whose spectral properties are sensitive to their local environment.

Probes like Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and Prodan are particularly useful for characterizing the polarity and packing of the lipid bilayer interface. Laurdan exhibits a significant shift in its emission spectrum depending on the degree of water penetration into the membrane. nih.gov In a more ordered, gel-like phase, the emission is blue-shifted, while in a more disordered, liquid-crystalline phase with higher water content, the emission is red-shifted. This phenomenon is quantified by the Generalized Polarization (GP) value, which provides a measure of membrane order. nih.gov Studies utilizing Laurdan can thus reveal changes in surface bilayer structure and polarity in DMPG vesicles. nih.gov The de-excitation pathway of Laurdan is complex, involving intramolecular charge transfer followed by dielectric relaxation of the solvent (water molecules at the interface), making it a sensitive reporter of the local environment's polarity and dynamics. nih.gov

Fluorescence spectroscopy is also employed to monitor the binding of fluorescently labeled or intrinsically fluorescent ligands to DMPG membranes. Changes in fluorescence intensity, emission wavelength, or polarization upon binding can provide quantitative data on binding affinities and the nature of the interaction.

Fluorescent Probe Excitation/Emission Wavelengths (approx. nm) Biophysical Property Probed in DMPG Key Observation
Laurdan Ex: ~340-360 / Em: ~440 (gel), ~490 (liquid-crystalline)Membrane polarity, water penetration, lipid packing.Emission spectrum shifts in response to the phase state of the DMPG bilayer, allowing quantification of membrane order via Generalized Polarization (GP). nih.govnih.gov
Prodan Similar to LaurdanInterfacial polarity and dynamics.Sensitive to the polarity of its local environment within the DMPG membrane. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Location-Specific Analysis of DMPG Bilayers

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical information from molecules located in close proximity to a nanostructured metal surface. rsc.org For DMPG research, SERS allows for the label-free, location-specific analysis of lipid bilayers.

By preparing supported DMPG bilayers on SERS-active substrates, such as arrays of plasmonic gold or silver nanoantennas, the Raman scattering signal from the lipid molecules can be enhanced by several orders of magnitude. researchgate.netnih.gov This enhancement is strongest in the "hot spots" between adjacent nanoparticles, allowing for the analysis of molecules that diffuse into these specific regions. nih.gov This approach enables the detailed characterization of the molecular composition and orientation of lipids within the bilayer without the need for fluorescent labels. researchgate.net SERS can provide a vibrational fingerprint of the DMPG molecule, allowing for the study of specific functional groups and their interactions within the membrane environment. researchgate.net

SERS Advantage Application in DMPG Research Example Finding
Signal Enhancement Detection of weak Raman scatterers in the DMPG molecule.Label-free SERS can enhance Raman signals by at least two orders of magnitude, providing a detailed vibrational fingerprint of DMPG liposomes. researchgate.net
Location Specificity Analysis of DMPG molecules at plasmonic "hot-spots".Molecules mobile within a supported DMPG bilayer can diffuse into the hot-spot region of a nanoantenna array and be measured with high sensitivity. nih.gov
Label-Free Detection Direct chemical analysis without perturbative labels.SERS provides direct information on the chemical structure and conformation of DMPG molecules on the substrate. researchgate.net

Neutron Scattering and Diffraction Techniques for DMPG Membrane Characterization

Neutron scattering techniques are uniquely suited for studying the structure and dynamics of soft matter systems like DMPG membranes, primarily due to the significant difference in scattering length between hydrogen and its isotope, deuterium. epj-conferences.org

Small-Angle Neutron Scattering (SANS): Elucidating DMPG Membrane Structure and Pore Morphology

A key strength of SANS is the use of contrast variation. By performing experiments in mixtures of light water (H₂O) and heavy water (D₂O), specific components of the system can be rendered "invisible" to neutrons. This allows researchers to selectively highlight different parts of the DMPG vesicle, such as the hydrocarbon core or the polar headgroups. Furthermore, using deuterated lipids (e.g., DMPG-d54) in combination with contrast variation provides even more detailed structural information. nih.gov

SANS has been used to study the impact of peptides on DMPG membrane integrity. For instance, the interaction of amyloid β peptide with DMPG vesicles has been shown to alter the SANS data, indicating changes in the bilayer structure. nih.gov In other studies, the softening of DMPG membranes during their melting transition has been attributed to the formation of pores, a phenomenon observable through SANS experiments. researchgate.netaip.org The technique allows for the determination of key structural parameters of DMPG vesicles under various conditions.

SANS-Derived Parameter Typical Value/Observation for DMPG Vesicles Significance
Vesicle Radius Dependent on preparation method (e.g., 272 Å). arxiv.orgCharacterizes the overall size of the lipid assemblies.
Bilayer Thickness (d_B) ~35-50 Å, temperature and phase dependent. researchgate.netProvides fundamental information on the membrane's structural integrity.
Hydrocarbon Core Thickness ~21.4 Å. arxiv.orgosti.govReflects the state of the acyl chains (e.g., ordered vs. disordered).
Pore Formation Observed during melting transition and upon peptide interaction. researchgate.netaip.orgIndicates a loss of membrane integrity and increased permeability.

Neutron Spin Echo (NSE) Spectroscopy: Investigating Collective Membrane Dynamics in DMPG Systems

Neutron Spin Echo (NSE) spectroscopy is a powerful, high-resolution technique for probing the nanosecond dynamics of soft matter systems, making it exceptionally well-suited for studying the collective motions within lipid membranes. nih.govnih.gov By measuring the intermediate scattering function, NSE provides direct access to the relaxation dynamics of membrane fluctuations over mesoscopic length and time scales, which are critical for biological processes like protein binding and membrane deformation. nih.gov

In the context of DMPG systems, NSE is employed to quantify key mechanical properties of the bilayer, such as the bending rigidity modulus (κ) and the area compressibility modulus. nih.gov These parameters govern the membrane's ability to resist bending and stretching, respectively, and are fundamental to its function. The technique can distinguish between different types of motion, such as bending fluctuations (undulations) of the entire membrane and thickness fluctuations of the individual leaflets. nih.gov

Research on DMPG has revealed an anomalous melting regime, a broad temperature window over which the phase transition occurs. NSE studies have shown that within this transition, membrane fluctuations are significantly enhanced. nih.gov This indicates that the membrane becomes softer and more dynamic during melting than it is in the fully fluid phase at higher temperatures. nih.gov The relaxation rates (Γ) of these fluctuations can be measured, which are directly related to the viscoelastic properties of the membrane. For instance, the relaxation rate for bending fluctuations typically follows a q³ dependence, where q is the wavenumber transfer. nist.gov

While specific NSE data for pure DMPG is highly dependent on experimental conditions, representative data from similar phospholipid systems illustrate the parameters that can be obtained. For example, studies on other phosphatidylcholine bilayers have identified relaxation processes with time scales ranging from 1 to 10 ns for mixed undulation dynamics and a slower mode around 100 ns attributed to surface relaxation. nih.gov The bending modulus for a similar lipid has been estimated to be approximately 14 kBT. nih.gov

Table 1: Representative Dynamic Parameters of Phospholipid Bilayers Measured by NSE
Dynamic ParameterTypical Value/RangeSignificance
Bending Modulus (κ)~10-20 kBTMeasures the membrane's resistance to bending and curvature.
Fast Relaxation Time (τfast)1 - 10 nsAssociated with mixed undulation and baroclinic modes. nih.gov
Slow Relaxation Time (τslow)~100 nsCorresponds to surface relaxation modes. nih.gov
Membrane Viscosity (μ)~10-100 nPa·s·mReflects the internal friction within the membrane. nist.gov

Calorimetric and Thermometric Approaches

Differential Scanning Calorimetry (DSC): Analyzing Phase Transition Thermodynamics of DMPG Membranes

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermotropic phase behavior of lipid dispersions. ucm.esnih.gov It measures the heat flow associated with thermally induced transitions in a sample as a function of temperature. ucm.es For DMPG membranes, DSC is invaluable for determining the thermodynamic parameters of the gel-to-liquid crystalline phase transition (Tm).

A typical DSC thermogram for a pure phospholipid like DMPG shows a sharp, endothermic peak at the main phase transition temperature. researchgate.net The key thermodynamic parameters derived from this peak are:

Transition Temperature (Tm): The temperature at which the transition from the ordered gel phase (Lβ') to the disordered liquid-crystalline phase (Lα) is maximal. ucm.es

Calorimetric Enthalpy (ΔH): The area under the transition peak, representing the amount of heat absorbed during the melting of the lipid acyl chains. nih.gov

Transition Width (ΔT1/2): The width of the peak at half-height, which is an indicator of the cooperativity of the transition. Pure, single-component lipid systems typically exhibit narrow transition widths, indicating a highly cooperative process where the lipid molecules transition in a concerted manner. ucm.es

The presence of impurities or other molecules within the DMPG bilayer can lead to broadening of the transition peak and a shift in the Tm. ucm.es The shape of the thermogram can also be influenced by the lamellarity of the vesicles; multilamellar vesicles (MLVs) tend to show sharper, more cooperative transitions compared to small or large unilamellar vesicles (SUVs or LUVs). technologynetworks.com For instance, a study on a mixed DPPC-DPPG liposome (B1194612) system reported a broad transition with a ΔT1/2 of 3.6°C. researchgate.net

Table 2: Typical Thermodynamic Parameters for Phospholipid Vesicles from DSC
Thermodynamic ParameterTypical Value for Pure PhospholipidInformation Provided
Transition Temperature (Tm)23 °C (for DMPG)Temperature of gel-to-liquid crystalline phase change.
Transition Enthalpy (ΔH)5 - 8 kcal/molEnergy required to melt the acyl chains. malvernpanalytical.com
Transition Width (ΔT1/2)< 1 °CCooperativity of the phase transition. ucm.es

Advanced Microscopy and Surface Characterization Techniques

Atomic Force Microscopy (AFM): Visualizing DMPG Surface Topography and Structural Transformations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. tribology.rs It is particularly useful for studying supported lipid bilayers (SLBs), including those made of DMPG, as it can operate in a liquid environment, allowing for the visualization of membrane structure under physiologically relevant conditions. nih.gov

Furthermore, time-lapse AFM can be used to monitor dynamic processes and structural transformations on the DMPG surface in real-time. This includes observing the formation of the bilayer itself, the interaction of proteins or other molecules with the membrane, and changes in membrane morphology induced by temperature or other external stimuli. The height of the bilayer can also be accurately measured from the cross-sectional profile of defects, with a typical height for a single lipid bilayer being around 4.5 nm. nih.gov

Table 3: Representative Topographical Data from AFM of Supported Lipid Bilayers
ParameterTypical ValueSignificance
Bilayer Height~4.5 nm nih.govConfirms the formation of a single, intact bilayer.
RMS Roughness (Bilayer)< 0.1 nm nih.govIndicates a very smooth and well-ordered membrane surface.
RMS Roughness (Substrate)0.5 - 1.0 nmProvides a baseline for the smoothness of the underlying support.

Langmuir Monolayer Techniques: Studying Interfacial Pressure-Area Isotherms and Mixing Properties of DMPG

Langmuir monolayer techniques provide a powerful platform for studying the behavior of amphiphilic molecules like DMPG at an air-water interface. biolinscientific.com By compressing a monolayer of DMPG molecules spread on an aqueous subphase, a surface pressure-area (π-A) isotherm is generated. This isotherm is a characteristic signature of the monolayer's physical state and provides valuable information about molecular packing and intermolecular interactions. biolinscientific.com

A typical π-A isotherm for a phospholipid displays several distinct phases upon compression:

Gas (G) phase: At large areas per molecule, the DMPG molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE or L1) phase: As the monolayer is compressed, it transitions to a more condensed but still fluid state.

Liquid-Condensed (LC or L2) phase: Further compression leads to a more ordered phase where the acyl chains are more tightly packed. The transition between the LE and LC phases is often characterized by a plateau in the isotherm.

Solid (S) phase: At very high surface pressures, the monolayer enters a solid-like state with minimal compressibility.

Collapse: Beyond the solid phase, further compression causes the monolayer to buckle and collapse into three-dimensional structures. biolinscientific.com

From the π-A isotherm, the isothermal compression modulus (Cs-1) can be calculated, which provides a measure of the monolayer's elasticity or stiffness in each phase. nih.govresearchgate.net This parameter is defined as Cs-1 = -A(dπ/dA), where A is the area per molecule and dπ/dA is the slope of the isotherm. nih.gov Higher values of the compression modulus indicate a less compressible, more rigid monolayer. This technique is also highly effective for studying the mixing properties of DMPG with other lipids or membrane-active molecules by analyzing the deviation of the mixed monolayer's isotherm from ideal behavior.

Table 4: Characteristic Phases and Properties of a Phospholipid Langmuir Monolayer
Monolayer PhaseTypical Area per Molecule (Ų/molecule)Typical Surface Pressure (mN/m)Description
Gas (G)> 100< 1Molecules are far apart with minimal interaction.
Liquid-Expanded (LE)60 - 905 - 15Fluid state with disordered acyl chains.
Liquid-Condensed (LC)40 - 5015 - 30More ordered state with tighter acyl chain packing.
Solid (S)< 40> 30Highly ordered, solid-like state with minimal compressibility.

Analytical Separation and Sizing Techniques

The characterization of DMPG-containing vesicles, or liposomes, often requires techniques to determine their size, size distribution, and to separate them from unencapsulated material.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size. researchgate.netnih.gov In the context of DMPG liposomes, SEC is used to separate the larger liposomes from smaller molecules, such as free drug molecules or unincorporated fluorescent probes. nih.gov The separation is achieved using a column packed with a porous gel matrix. Larger particles, like liposomes, are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, leading to a longer path and later elution. nih.gov

It is important to note that interactions between liposomes and the SEC matrix can sometimes occur, potentially leading to lipid loss on the column. nih.gov Presaturating the column with lipids can mitigate this issue. The elution profile obtained from SEC provides information on the size distribution and can be used to assess the encapsulation efficiency of substances within the DMPG vesicles.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and polydispersity of particles in a suspension. core.ac.uk It works by analyzing the intensity fluctuations of scattered light resulting from the Brownian motion of the vesicles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.

DLS provides the average hydrodynamic diameter (Z-average) of the DMPG vesicles and the Polydispersity Index (PDI). The PDI is a measure of the broadness of the size distribution, with a lower PDI value indicating a more monodisperse (uniformly sized) sample. For example, extruded DMPC/DMPG vesicles have been shown to have a hydrodynamic diameter of approximately 119.9 ± 2.54 nm with a low PDI of 0.075 ± 0.010, indicating a relatively uniform population of vesicles. nih.gov

Table 5: Typical Sizing Parameters for Extruded DMPG-Containing Vesicles from DLS
ParameterTypical ValueSignificance
Hydrodynamic Diameter (Z-Average)100 - 120 nm nih.govAverage size of the vesicles in suspension.
Polydispersity Index (PDI)< 0.1 nih.govIndicates a narrow, monodisperse size distribution.

Asymmetrical Flow Field-Flow Fractionation (AsFlFFF): Characterizing DMPG-Protein Complex Formation and Particle Sizing

Asymmetrical Flow Field-Flow Fractionation (AF4) is a powerful separation technique for the detailed characterization of macromolecules and nanoparticles, including liposomes and protein-lipid complexes. d-nb.infonih.gov This method separates particles based on their hydrodynamic size in a gentle, non-destructive manner, making it particularly suitable for analyzing the delicate structures of DMPG-containing systems. d-nb.infonih.gov Unlike traditional column chromatography, AF4 avoids a stationary phase, minimizing shear forces and potential sample degradation. nih.gov

The versatility of AF4 allows for its hyphenation with various online detectors, such as multi-angle light scattering (MALS) and dynamic light scattering (DLS), providing comprehensive information on particle size, size distribution, and conformation. nih.govchemrxiv.org For instance, in studies of liposomes composed of phosphatidylglycerols, AF4 coupled with MALS has been effectively used to evaluate fractionation conditions, including flow rates and the composition of the carrier liquid. nih.gov Such analyses are crucial for understanding how environmental factors, like osmotic pressure, can induce swelling or shrinking of vesicles, which is critical for assessing the stability of DMPG liposomes. nih.gov

While direct studies on DMPG-protein complex formation using AsFlFFF are not extensively detailed in the provided search results, the technique's established capability in separating and characterizing protein aggregates and other nanoparticles suggests its high potential for such applications. nih.govmines.edu The method allows for the separation of complex mixtures, which would enable the isolation and characterization of DMPG-protein complexes from unbound components, providing valuable data on binding efficiency and the size of the resulting complexes. nih.govmines.edu

Key parameters that can be determined for DMPG-containing systems using AsFlFFF are summarized in the table below.

ParameterDescriptionSignificance for DMPG Systems
Hydrodynamic Radius (Rh) The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.Provides fundamental information on the size of DMPG liposomes and any associated protein complexes.
Radius of Gyration (Rg) A measure of the distribution of mass of an object around its center of mass.When combined with Rh, it offers insights into the shape and conformation of DMPG vesicles and their complexes.
Polydispersity A measure of the heterogeneity of sizes of particles in a mixture.Assesses the uniformity of DMPG liposome preparations, which is critical for reproducibility in experimental studies.
Recovery The amount of sample that is eluted from the AF4 channel relative to the amount injected.Important for quantifying the concentration of DMPG liposomes or complexes and assessing potential sample loss during analysis. nih.gov

Dynamic Light Scattering (DLS): Assessing Vesicle Stability and Size Distribution of DMPG-Containing Liposomes

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution and stability of submicron particles in suspension, such as liposomes. news-medical.net The method works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of particles. news-medical.net Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. news-medical.net Analysis of these fluctuations allows for the calculation of the particle's hydrodynamic diameter. usp.org

The size of liposomes is a critical parameter that influences their properties and behavior in various applications. nih.gov DLS provides a rapid and reliable means of measuring the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. usp.org A low PDI value indicates a monodisperse and homogeneous population of vesicles, which is often desirable for experimental reproducibility. usp.org

The table below outlines key data obtained from DLS analysis of liposomal systems.

MeasurementDescriptionRelevance to DMPG Liposomes
Z-average Diameter The intensity-weighted mean hydrodynamic diameter.Provides a primary indication of the average size of the DMPG vesicles.
Polydispersity Index (PDI) A dimensionless measure of the broadness of the particle size distribution.Indicates the uniformity of the liposome population; a PDI below 0.1 is often considered ideal. usp.org
Size Distribution by Intensity, Volume, or Number A graphical representation of the distribution of particle sizes within the sample.Offers a more detailed view of the vesicle population, revealing the presence of multiple size populations or aggregates.
Stability over Time Repeated DLS measurements over a period of time to monitor changes in size or PDI.Assesses the long-term stability of DMPG liposomes, detecting potential issues like aggregation or fusion.

Computational and Theoretical Modeling of DMPG Systems

Computational modeling provides a powerful complement to experimental techniques, offering atomic-level resolution and insights into the dynamic behavior of lipid systems that are often inaccessible through experimental means alone.

All-Atom Molecular Dynamics (MD) Simulations: Providing Atomic-Level Insights into DMPG Structure and Dynamics

All-atom molecular dynamics (MD) simulations are a computational method that calculates the motion of every atom in a molecular system over time, based on the principles of classical mechanics. nih.gov This technique provides a virtual microscope to observe the behavior of molecules at an atomic level of detail and on timescales from picoseconds to microseconds. researchgate.netaip.org For DMPG systems, all-atom MD simulations have been instrumental in elucidating the structure, dynamics, and interactions of DMPG lipid bilayers. researchgate.netaip.org

These simulations can provide detailed information about various structural and dynamic properties of the DMPG membrane, such as the area per lipid, bilayer thickness, and the ordering of the acyl chains. researchgate.netaip.org For example, simulations have been used to study the effect of counter-ions, such as sodium and calcium, on the properties of DMPG bilayers. researchgate.netaip.org These studies have shown that the presence of divalent cations like calcium can significantly impact the area per lipid, illustrating the important role of ions in modulating the structure of charged membranes. aip.org

Furthermore, all-atom MD simulations can reveal detailed information about the hydration of the lipid headgroups and the dynamics of water molecules at the membrane interface. researchgate.netaip.org This is crucial for understanding the interactions of DMPG membranes with other molecules, such as proteins and peptides. nih.gov

The following table summarizes key structural parameters of a DMPG bilayer at 310 K as determined from all-atom MD simulations. aip.org

ParameterAll-atom (with Na+)All-atom (with Ca2+)
Area per lipid (Ų) ~60~55
Bilayer thickness (Å) Varies with ion typeVaries with ion type

Note: The exact values can vary depending on the force field and simulation conditions used.

Coarse-Grained Simulations and Theoretical Frameworks for DMPG Membrane Behavior

While all-atom simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. libretexts.orgmdpi.com Coarse-grained (CG) simulations offer a way to overcome these limitations by reducing the number of degrees of freedom in the system. libretexts.orgmdpi.com In a CG model, groups of atoms are represented as single "beads" or "particles," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. mdpi.comnih.gov

Coarse-grained models, such as the popular MARTINI force field, have been successfully applied to study the behavior of DMPG-containing membranes. researchgate.net These simulations can be used to investigate a wide range of phenomena, including membrane self-assembly, lipid phase behavior, and the interaction of membranes with nanoparticles and proteins. researchgate.net For example, CG simulations have been used to study the adsorption of cationic nanoparticles onto anionic membranes containing DMPG, providing insights into the initial stages of nanoparticle-membrane interactions. researchgate.net

Theoretical frameworks, often used in conjunction with simulation data, can provide a deeper understanding of the physical principles governing membrane behavior. These frameworks can be used to model phenomena such as membrane elasticity, pore formation, and the effects of charge on membrane properties. nih.gov For instance, theoretical models have been used to explore how charge density affects membrane stiffness, with some studies suggesting that increased charge can lead to a stiffer membrane due to electrostatic repulsion between headgroups. nih.gov

The following table provides an overview of the scales and applications of different modeling approaches for DMPG systems.

Modeling ApproachLevel of DetailTypical TimescaleTypical System SizeKey Applications for DMPG
All-Atom MD Every atom is represented explicitly.Nanoseconds to microsecondsTens of thousands to hundreds of thousands of atomsDetailed analysis of lipid packing, hydration, ion binding, and interactions with small molecules. researchgate.netaip.org
Coarse-Grained MD Groups of atoms are represented as single particles.Microseconds to millisecondsMillions of atomsLarge-scale phenomena such as membrane self-assembly, domain formation, and interactions with large proteins or nanoparticles. researchgate.net

Applications of Dimyristoylphosphatidylglycerol in Biomimetic Membrane Research

Construction and Characterization of Model Lipid Vesicles (Liposomes) for Fundamental Membrane Studies

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. DMPG-containing liposomes serve as valuable models for biological membranes, particularly those of bacteria, due to the prevalence of phosphatidylglycerol (PG) lipids in microbial cell walls. researchgate.net

The method used to prepare DMPG-containing vesicles significantly influences their final characteristics, such as size, lamellarity (the number of bilayers), and polydispersity. Common preparation techniques include:

Thin-Film Hydration: This foundational method involves dissolving the lipid (DMPG, often mixed with other lipids) in an organic solvent, which is then evaporated to leave a thin lipid film. Subsequent hydration of this film with an aqueous buffer followed by agitation (e.g., vortexing) results in the spontaneous formation of multilamellar vesicles (MLVs). acs.org These MLVs are heterogeneous in size and structure.

Sonication: To produce smaller, more uniform vesicles, MLVs can be subjected to sonication. Bath sonication of MLV suspensions can produce small unilamellar vesicles (SUVs), although this method can sometimes lead to lipid degradation. acs.org

Extrusion: A widely used method for creating unilamellar vesicles of a controlled size is extrusion. iastate.edu In this process, an MLV suspension is repeatedly forced through a polycarbonate membrane with a defined pore size. This technique yields large unilamellar vesicles (LUVs) with a narrow size distribution determined by the filter's pore diameter. iastate.edu

Freeze-Thaw Cycles: Subjecting MLV suspensions to multiple cycles of freezing in liquid nitrogen and thawing can promote the formation of larger, unilamellar vesicles by disrupting and reforming the lipid bilayers. acs.org

Electroformation: This technique is particularly useful for generating giant unilamellar vesicles (GUVs), which are large enough to be observed with light microscopy. It involves hydrating a lipid film deposited on conductive electrodes under an AC electric field, which encourages the lipid sheets to swell and form large, single-layered vesicles. mpg.de

Table 1: Impact of Preparation Methods on DMPG Vesicle Properties

Preparation Method Description Typical Vesicle Type Key Properties Influenced
Thin-Film Hydration Hydration of a dry lipid film with aqueous buffer and agitation. Multilamellar Vesicles (MLVs) Heterogeneous size, multiple concentric bilayers. acs.org
Extrusion Forcing an MLV suspension through a membrane with defined pores. Large Unilamellar Vesicles (LUVs) Homogeneous size distribution, primarily single bilayer. iastate.edu
Sonication Applying high-frequency sound waves to an MLV suspension. Small Unilamellar Vesicles (SUVs) Smallest vesicle size, can be less stable. acs.org

| Electroformation | Hydration of a lipid film on electrodes under an AC electric field. | Giant Unilamellar Vesicles (GUVs) | Cell-sized vesicles (>1 µm), ideal for microscopy. mpg.de |

The stability of liposomes refers to their ability to retain their size, structure, and encapsulated contents over time. The integrity of DMPG-containing vesicles is influenced by several factors:

Lipid Composition: The inclusion of other lipids can modulate membrane stability. For instance, cholesterol is often added to phospholipid bilayers to increase structural integrity and reduce permeability. researchgate.net Vesicles composed of saturated phospholipids (B1166683), like DMPG, are generally more stable than those made from unsaturated lipids. ijper.org

Temperature: Storage temperature is critical. Storing liposomes at temperatures above the lipid's phase transition temperature (Tm) can increase membrane fluidity and lead to leakage or fusion. researchgate.net The Tm for DMPG is approximately 23°C.

pH and Ionic Strength: The external environment significantly affects stability. For negatively charged liposomes containing DMPG, changes in pH and the presence of ions in the surrounding medium can alter surface charge and intermolecular spacing, potentially leading to aggregation. researchgate.net

Interactions with External Molecules: Certain molecules can disrupt liposome (B1194612) integrity. For example, studies have shown that per- and polyfluoroalkyl substances (PFAS) can induce disorder in lipid packing and increase the water permeability of model membranes containing anionic phospholipids similar to DMPG. acs.org

The primary mechanism for entrapping water-soluble research probes, such as fluorescent dyes or ions, within DMPG liposomes is passive encapsulation . During the hydration step of vesicle formation, the aqueous buffer containing the probe becomes entrapped within the forming vesicles. ijper.orgnih.gov The efficiency of this encapsulation depends on the preparation method. Methods that produce vesicles with a larger internal aqueous volume per lipid molecule, such as the formation of GUVs or LUVs, are generally more efficient for encapsulating materials. nih.govsemanticscholar.org

For specific research applications, such as nanoparticle synthesis within a confined biomimetic compartment, reactants can be encapsulated in separate vesicle populations. These populations can then be induced to fuse, for example, through electrofusion, initiating a reaction within the newly formed vesicle. mpg.de

Utilization in Supported Lipid Bilayers and Monolayers for Surface Science and Interfacial Studies

DMPG is frequently used to form planar membrane models on solid substrates, which are accessible to a wide range of surface-sensitive analytical techniques. nih.govnih.gov

Supported Lipid Bilayers (SLBs): An SLB is a lipid bilayer formed on a solid support, such as silicon, mica, or glass, with a thin layer of water trapped between the bilayer and the substrate. nih.gov SLBs are often formed by the spontaneous fusion and rupture of DMPG-containing vesicles onto a hydrophilic surface. nih.govdiva-portal.org These systems are robust and provide an excellent platform for studying membrane-protein interactions and surface chemistry.

Langmuir Monolayers: A lipid monolayer can be formed at the air-water interface in a Langmuir trough. By compressing this monolayer, researchers can control the packing density of the lipids and study their phase behavior. rsc.orgmdpi.com DMPG monolayers are used to investigate the interactions of molecules, such as antimicrobial peptides, with negatively charged membrane surfaces. mdpi.com For example, studies have shown that the peptide melittin (B549807) incorporates into DMPG monolayers, increasing membrane fluidity. mdpi.com These monolayers can subsequently be transferred onto solid substrates to create supported bilayers. nih.govmdpi.com

Role in Bicelle Formulations for Nuclear Magnetic Resonance (NMR) Structural Biology Studies

Bicelles are discoidal, self-assembling lipid aggregates that have become a vital tool in structural biology for studying membrane proteins using NMR spectroscopy. acs.orgnih.gov A typical bicelle consists of a planar bilayer region of long-chain phospholipids, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), surrounded by a rim of short-chain phospholipids or detergents, like dihexanoylphosphatidylcholine (DHPC). acs.orgnih.gov

DMPG is incorporated into bicelle formulations to introduce a negative charge, creating "acidic bicelles." avantiresearch.com This is crucial for several reasons:

Mimicking Charged Membranes: The negative charge mimics the electrostatic environment of many biological membranes, particularly bacterial membranes. avantiresearch.com

Studying Electrostatic Interactions: The inclusion of DMPG allows for the study of electrostatic interactions between the membrane surface and proteins or peptides. For example, adding 25% DMPG to DMPC/DHPC bicelles was shown to increase the ordering of a peptide, likely due to favorable electrostatic interactions between the anionic DMPG headgroups and lysine (B10760008) residues in the peptide. avantiresearch.com

Formation Conditions: The formation of stable, charged bicelles containing DMPG is dependent on the ionic strength of the solution. A salt concentration of at least 50 mM NaCl has been found to be sufficient for their formation. avantiresearch.com

Table 2: Typical Composition of DMPG-Containing Bicelles for NMR

Component Chemical Name Role in Bicelle Example Application
DMPC 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) Forms the planar bilayer region Primary structural component of the bicelle disk acs.org
DHPC 1,2-dihexanoyl-sn-glycero-3-phosphocholine Forms the stabilizing rim of the disk Solubilizes the bilayer edge, controlling bicelle size nih.gov

| DMPG | 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | Introduces negative surface charge | Studying electrostatic protein-membrane interactions avantiresearch.com |

Bio-Mimetic Membrane Models for Investigating Bacterial Membrane Function and Interactions

The cell membranes of many bacteria, particularly Gram-positive species, are rich in anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). semanticscholar.orgmdpi.com Therefore, DMPG is an essential building block for creating realistic models of bacterial membranes to study their unique properties and interactions with antimicrobial agents. nih.gov

These models are constructed using various lipid compositions to mimic the inner membranes of specific bacteria. For instance, a ternary mixture of lipids can be used to represent an Escherichia coli membrane. rsc.org Research has established the importance of including DMPG, rather than other anionic lipids like phosphatidylserine (B164497) (PS), to accurately model the surface charge and electrochemical behavior of bacterial membranes. rsc.org

These biomimetic systems are used to investigate:

Antibiotic Mechanisms: To understand how membrane-active antibiotics like daptomycin (B549167) function. Daptomycin's activity is known to be dependent on the presence of PG in the bacterial membrane. researchgate.net

Lipid-Protein Interactions: To study how bacterial membrane proteins function within their native lipid environment. mdpi.com

Antimicrobial Peptide Activity: To examine how cationic peptides selectively target and disrupt negatively charged bacterial membranes over zwitterionic mammalian membranes. semanticscholar.org

Table 3: Representative Lipid Compositions for Bacterial Membrane Models

Bacterial Membrane Mimicked Lipid Composition Research Focus
Gram-Positive Bacteria DMPG / DMPE / Cardiolipin General model for studying membrane properties and antibiotic interactions. rsc.orgmdpi.com
E. coli Inner Membrane DMPE / DMPG / Cardiolipin Investigating specific protein function and antibiotic response. semanticscholar.orgrsc.org

Table 4: Compound Names Mentioned in the Article

Abbreviation Full Compound Name
DMPG Sodium 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
DMPC 1,2-dimyristoyl-sn-glycero-3-phosphocholine
DMPE 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793)
DHPC 1,2-dihexanoyl-sn-glycero-3-phosphocholine
PG Phosphatidylglycerol
PS Phosphatidylserine
CL Cardiolipin (diphosphatidylglycerol)
NaCl Sodium Chloride

| PFAS | Per- and polyfluoroalkyl substances |

Emerging Research Frontiers and Future Perspectives for Sodium Dimyristoylphosphatidylglycerol

Novel Insights from Integrated Multiscale Computational-Experimental Approaches in DMPG Research

The synergy between computational modeling and experimental validation is providing unprecedented insights into the behavior of DMPG at multiple scales. researchgate.netelsevierpure.com Multiscale modeling, which bridges atomic-level details with macroscopic phenomena, offers a framework for understanding the complex physicochemical interactions that govern DMPG-containing systems. nih.gov This integrated approach is crucial for building predictive models that can guide the rational design of DMPG-based technologies. researchgate.netnih.gov

Computational methods like molecular dynamics (MD) and dissipative particle dynamics (DPD) allow researchers to simulate the actions and interactions of DMPG molecules with a high degree of spatiotemporal resolution, something that is often difficult to capture with experimental techniques alone. researchwithrutgers.com These simulations can reveal detailed information about lipid packing, membrane phase transitions, and the influence of environmental factors on bilayer structure.

These in silico findings are rigorously tested and refined against experimental data. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction, and various spectroscopic methods provide critical data on the physical properties of DMPG membranes. nih.gov For instance, DSC can precisely measure the phase transition temperature (Tm) and enthalpy of DMPG bilayers, which are key parameters for validating computational models. nih.gov Infrared spectroscopy offers insights into the conformational changes in the acyl chains and headgroups during phase transitions, revealing details about intermolecular hydrogen bonding. nih.gov By combining these approaches, researchers can construct a more complete and validated picture of DMPG behavior.

Table 1: Complementary Roles of Computational and Experimental Methods in DMPG Research

Technique TypeSpecific MethodKey Insights Provided for DMPG Research
Computational Molecular Dynamics (MD) SimulationsProvides atomic-level detail on lipid packing, membrane fluidity, molecular orientation, and interactions with other molecules.
Computational Dissipative Particle Dynamics (DPD)Simulates larger systems over longer timescales to model vesicle formation, fusion, and other large-scale morphological changes.
Experimental Differential Scanning Calorimetry (DSC)Measures thermodynamic properties, including the main phase transition temperature (Tm) and enthalpy (ΔH), to characterize membrane stability. nih.gov
Experimental X-Ray DiffractionDetermines the geometry and structure of the lipid bilayer, including thickness and the packing arrangement of acyl chains in different phases. nih.gov
Experimental Infrared (IR) SpectroscopyProbes molecular vibrations to analyze acyl chain conformation, headgroup hydration, and intermolecular hydrogen bonding. nih.gov

Advanced Functionalization and Hybrid DMPG Systems for Tailored Membrane Properties

The modification of DMPG-containing membranes through functionalization and the creation of hybrid systems represents a major frontier in materials science. These strategies aim to develop advanced materials with precisely tailored properties for specific applications, such as drug delivery and biosensing. nih.govnih.gov Surface functionalization can optimize the performance of DMPG-based nanoparticles in biological systems, for example, by attaching polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" coatings that prolong circulation time. nih.gov

Hybrid systems, which combine DMPG with other lipids or polymers, offer a powerful way to control membrane mechanics and structure. rsc.org For instance, creating binary lipid mixtures is a common strategy to mimic the complexity of natural cell membranes. acs.org By mixing DMPG with zwitterionic lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE), researchers can systematically vary the surface charge, packing density, and fluidity of the membrane. acs.org The choice of lipid partner significantly influences the membrane's physical properties and its interactions with external molecules. acs.org

Furthermore, the integration of DMPG into hybrid polymer-lipid vesicles (polymersomes) can enhance membrane toughness and stability. rsc.org The polymer component provides mechanical strength, while the DMPG component can introduce negative surface charge and specific interaction sites, creating robust platforms for various biotechnological uses.

Table 2: Strategies for Functionalization and Hybridization of DMPG Membranes

StrategyExample ComponentsResulting Membrane PropertiesPotential Application
Binary Lipid Mixture DMPG + DMPC or DMPETunable surface charge, fluidity, and packing density. acs.orgModel systems for bacterial or mammalian cell membranes.
Surface PEGylation DMPG Liposome (B1194612) + Polyethylene Glycol (PEG)Increased hydrophilicity, prolonged circulation in vivo ("stealth" effect). nih.govDrug delivery vehicles.
Hybrid Polymer-Lipid Vesicles DMPG + Diblock Copolymers (e.g., PDMS-b-PEO)Enhanced mechanical stability and toughness, controlled permeability. rsc.orgDurable nanocarriers and microreactors.
Peptide Functionalization DMPG Bilayer + Antimicrobial PeptidesCreation of membranes with specific permeability or antimicrobial activity. nih.govBiosensors and antimicrobial surfaces.

Unraveling Complex Biological Interactions and Cellular Mimicry in DMPG-Based Systems

DMPG-based systems are invaluable tools for mimicking biological membranes and dissecting complex interactions between lipids and other molecules. acs.org Because phosphatidylglycerol is a key component of bacterial cell membranes, DMPG-containing vesicles serve as excellent models to study how antimicrobial agents, environmental toxins, or nanoparticles interact with bacterial surfaces. acs.org This approach allows for controlled investigation into the fundamental forces—such as electrostatic interactions, hydrogen bonding, and van der Waals forces—that govern these interactions. acs.org

Recent research has utilized model membranes composed of binary lipid mixtures, such as those containing a phosphatidylglycerol (like DOPG, an analogue of DMPG) and a phosphatidylethanolamine (B1630911) (like DOPE), to mimic the diverse environments of bacterial membranes. acs.org Studies on the interaction of these model membranes with per- and polyfluoroalkyl substances (PFAS) have shown that the specific lipid composition dictates the susceptibility of the membrane to disruption. acs.org For instance, membranes containing DOPE were found to be more susceptible to PFAS-induced increases in permeability and lipid disorder. acs.org

This use of DMPG-based systems for cellular mimicry extends to understanding the mechanisms of molecular recognition at the membrane surface. By creating simplified, well-defined membrane mimics, researchers can isolate and study the effects of specific lipid headgroups or acyl chain structures on protein binding or peptide insertion. acs.org Such studies are critical for understanding a wide range of biological processes, from viral entry into cells to the mechanisms of action for membrane-active drugs. nih.govnih.gov The ability to build these bottom-up models of cellular surfaces provides a powerful platform for generating and testing hypotheses about complex biological phenomena. llnl.gov

Table 3: Application of DMPG in Cellular Mimicry and Interaction Studies

Mimicked SystemDMPG-Based Model CompositionBiological Interaction StudiedKey Findings
Bacterial Membrane Binary mixture of DMPG and a zwitterionic lipid (e.g., DMPE or DMPC). acs.orgInteraction with environmental contaminants like PFAS. acs.orgMembrane susceptibility to disruption is dependent on lipid headgroup composition and hydrogen bonding capacity. acs.org
Host Cell Membrane DMPG liposomes functionalized with specific receptors.Binding and entry mechanisms of viruses or bacteria.Elucidation of the role of anionic lipids in pathogen recognition and adhesion.
Mitochondrial Inner Membrane Multi-component lipid mixture including DMPG and cardiolipin (B10847521).Interaction with mitochondrial proteins and peptides.Understanding the role of lipid environment in protein function and membrane integrity.

Q & A

Q. What experimental methods are recommended to characterize the thermotropic phase behavior of DMPG in lipid bilayers?

Differential Scanning Calorimetry (DSC) is the gold standard for studying phase transitions (e.g., gel-to-liquid crystalline transitions). For DMPG, prepare aqueous dispersions at low ionic strength to avoid aggregation artifacts. Analyze enthalpy changes and transition temperatures, noting that DMPG exhibits a unique "ripple phase" between 15–30°C under specific salt conditions . Complement DSC with Fourier-Transform Infrared (FTIR) spectroscopy to monitor acyl chain ordering (C-H stretching modes) and headgroup hydration .

Q. How should DMPG dispersions be prepared to ensure reproducibility in membrane model studies?

Use a hydration buffer with ≤10 mM NaCl to prevent vesicle fusion. Vortex lipid films above the phase transition temperature (Tm ≈ 23°C for DMPG) for 1 hour, followed by freeze-thaw cycles (5×) to homogenize vesicle size. Extrude through 100 nm polycarbonate filters. Validate dispersion homogeneity via dynamic light scattering (DLS) or electron microscopy .

Q. What are the critical storage conditions for DMPG to maintain stability?

Store lyophilized DMPG at -20°C in anhydrous conditions. For aqueous dispersions, aliquot into argon-purged vials and freeze at -80°C (≤1 month). Avoid repeated thawing, as DMPG vesicles are prone to oxidative degradation due to unsaturated acyl chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in DMPG-cholesterol miscibility data across studies?

Contradictions often arise from differences in lipid ratios, ionic strength, and experimental techniques. For example, DSC may show broadened phase transitions in DMPG-cholesterol mixtures, suggesting partial miscibility. Validate with fluorescence anisotropy using DPH probes or solid-state ²H-NMR to quantify cholesterol’s ordering effects on DMPG acyl chains. Cross-reference with Langmuir monolayer studies to assess lateral pressure and packing .

Q. What methodologies are optimal for studying DMPG’s interaction with cationic peptides or proteins?

Use surface plasmon resonance (SPR) with DMPG-loaded L1 sensor chips to quantify binding kinetics. For structural insights, apply solid-state ¹⁵N-NMR with isotopically labeled peptides in oriented DMPG bilayers. Note that DMPG’s anionic headgroups enhance electrostatic interactions, which can be modulated by adjusting pH or adding Ca²⁺ to compete for binding sites .

Q. How does DMPG’s behavior in mixed lipid systems (e.g., with cardiolipin) impact mitochondrial membrane models?

Prepare binary mixtures (e.g., DMPG:tetramyristoylcardiolipin) at varying molar ratios. Use DSC to detect co-existing phases and FTIR to monitor phosphate group vibrations, which reflect headgroup clustering. Advanced studies should incorporate atomic force microscopy (AFM) to visualize domain formation in supported lipid bilayers .

Q. What spectroscopic techniques can elucidate DMPG’s role in modulating membrane curvature during liposome fusion?

Laurdan generalized polarization (GP) assays are sensitive to membrane hydration changes during fusion. Combine with cryo-electron microscopy to capture intermediate structures. For dynamic measurements, employ stopped-flow fluorimetry with lipid-mixing dyes (e.g., NBD-PE/Rhodamine-PE) .

Methodological Considerations

  • Contradiction Management : When DSC data conflicts with FTIR or NMR results (e.g., phase transition cooperativity vs. acyl chain dynamics), perform control experiments with deuterated DMPG (d54-DMPG) to decouple contributions from headgroup and tail motions .
  • Artifact Avoidance : DMPG dispersions in low-salt buffers form "leaky vesicles"; confirm membrane integrity via calcein release assays before functional studies .

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